molecular formula C23H16N4OS B2463890 (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-33-2

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2463890
CAS No.: 477305-33-2
M. Wt: 396.47
InChI Key: YAYPXSCUMUVROK-GHRIWEEISA-N
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Description

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide is a useful research compound. Its molecular formula is C23H16N4OS and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed colorimetric sensing capabilities for fluoride anions. This was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, revealing potential applications in naked-eye detection of fluoride anion in solution (Younes et al., 2020).

Antimicrobial and Anti-proliferative Activities

Abdelhamid et al. (2008) synthesized triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, which demonstrated significant inhibition of gram-positive and gram-negative bacteria growth. This indicates potential applications in antimicrobial treatments (Abdelhamid et al., 2008). Similarly, Mansour et al. (2020) found that synthesized thiazolyl pyrazoline derivatives exhibited antimicrobial and antiproliferative activities, suggesting their utility in developing new antimicrobial agents (Mansour et al., 2020).

Antibacterial and Antifungal Activities

Patel et al. (2015) reported the synthesis of heterocyclic compounds with naphthalene-thiazolyl derivatives, showing promising antibacterial and antifungal activities. This highlights their potential application in treating bacterial and fungal infections (Patel et al., 2015).

Security Ink Development

Lu and Xia (2016) developed novel V-shaped molecules, demonstrating potential for use as security ink without the need for a covering reagent. This application could be significant in anti-counterfeiting measures (Lu & Xia, 2016).

Anti-Inflammatory Agents

Thabet et al. (2011) synthesized compounds with aminothiazoles and thiazolylacetonitrile, exploring their potential as anti-inflammatory agents. This research offers insights into developing new drugs for inflammation treatment (Thabet et al., 2011).

Amyloid Fibril Characterization

Zhang et al. (2017) synthesized trans-stilbenoid probes with naphthyl-based structures for amyloid fibril characterization. This application could be significant in studying and diagnosing amyloid-related diseases (Zhang et al., 2017).

Properties

IUPAC Name

4-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c24-12-17(13-26-18-10-8-16(9-11-18)22(25)28)23-27-21(14-29-23)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,26H,(H2,25,28)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYPXSCUMUVROK-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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